1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10-Nonadecafluorodecan-1-amine
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Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10-Nonadecafluorodecan-1-amine is a fluorinated amine compound characterized by its high degree of fluorination
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10-Nonadecafluorodecan-1-amine typically involves the fluorination of decan-1-amine. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the selective fluorination of the desired carbon atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical fluorination processes, where decan-1-amine is subjected to an electric current in the presence of hydrogen fluoride. This method allows for the efficient and scalable production of highly fluorinated amines.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10-Nonadecafluorodecan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various perfluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10-Nonadecafluorodecan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its potential use in biological imaging due to its unique fluorine content.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic environments.
Industry: Utilized in the production of fluorinated surfactants and coatings due to its hydrophobic properties.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10-Nonadecafluorodecan-1-amine exerts its effects is primarily through its interaction with hydrophobic environments. The high degree of fluorination allows the compound to interact with non-polar regions, making it useful in applications such as drug delivery and surface coatings. The molecular targets and pathways involved include hydrophobic interactions with lipid bilayers and other non-polar surfaces.
Comparison with Similar Compounds
Perfluorooctylamine: Another highly fluorinated amine with similar properties but a shorter carbon chain.
Perfluorodecylamine: Similar in structure but with different applications due to its specific chain length.
Uniqueness: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10-Nonadecafluorodecan-1-amine is unique due to its specific chain length and degree of fluorination, which confer distinct chemical and physical properties. Its high thermal stability and chemical inertness make it particularly valuable in industrial applications where extreme conditions are encountered.
Properties
CAS No. |
88690-51-1 |
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Molecular Formula |
C10H4F19N |
Molecular Weight |
499.11 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10-nonadecafluorodecan-1-amine |
InChI |
InChI=1S/C10H4F19N/c11-1-2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1,30H2 |
InChI Key |
OSKBYBSSXBVBGS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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